
1-(2-Chlorobenzoyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H12ClNO . It is also known by other names such as 2-chlorophenyl pyrrolidinyl ketone, 2-chlorophenyl 1-pyrrolidinyl methanone, and 2-chloro-phenyl-pyrrolidin-1-yl-methanone . The IUPAC name for this compound is (2-chlorophenyl)-pyrrolidin-1-ylmethanone .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional coverage .Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, are often involved in 1,3-dipolar cycloaddition reactions . These reactions can lead to the synthesis of structurally complex pyrrolidine-based heterocycles from relatively simple precursors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.673 g/mol . It is a solid at room temperature . More detailed physical and chemical properties were not found in the retrieved sources.科学的研究の応用
Polar [3+2] Cycloaddition Chemistry
Pyrrolidines, including compounds like "1-(2-Chlorobenzoyl)pyrrolidine," are significant in heterocyclic organic chemistry and show various biological effects. They are used in medicine and industry, such as in dyes or agrochemicals. Research has explored the synthesis of pyrrolidines through polar [3+2] cycloaddition, demonstrating their potential in creating complex organic compounds under mild conditions (Żmigrodzka et al., 2022).
NMR Studies of Pyrrolidine Derivatives
Dynamic NMR spectroscopy has been utilized to investigate the barrier of C–N rotation in a series of amides, including N-benzoyl pyrrolidine derivatives. These studies help understand the electronic and structural properties of pyrrolidine-based compounds (Tafazzoli et al., 2008).
Organometallic Chemistry and Ligands
Pyrrolidine derivatives have been investigated for their potential as ligands in organometallic chemistry. Studies have explored the reactions of pyrrolidine compounds with elements like palladium and mercury to form complexes, offering insights into the ligating strength of pyrrolidine nitrogen atoms (Singh et al., 2003).
Applications in Biochemical and Biomedical Research
Pyrrolidine derivatives, particularly stable free radicals of the pyrrolidine series, are used as molecular probes and labels in magnetic resonance spectroscopy and imaging. These compounds demonstrate high stability in biological systems, making them valuable for various biochemical and biomedical applications (Dobrynin et al., 2021).
Safety and Hazards
When handling 1-(2-Chlorobenzoyl)pyrrolidine, it is recommended to wear protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray . Contact with skin, eyes, or clothing should be avoided .
将来の方向性
Pyrrolidine derivatives, including 1-(2-Chlorobenzoyl)pyrrolidine, have shown promise in drug discovery due to their wide range of biological activities . Future research could focus on exploring new synthetic strategies and investigating the structure-activity relationship of these compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
(2-chlorophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOSCESYZNHDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2976741.png)
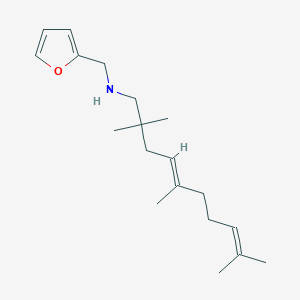
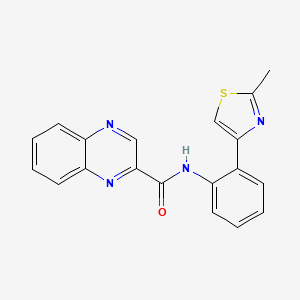
![[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine](/img/no-structure.png)
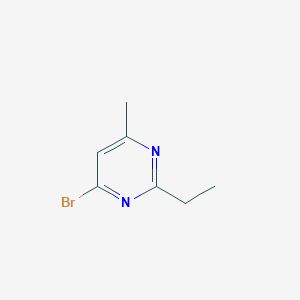

methanone](/img/structure/B2976749.png)
![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976751.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2976752.png)
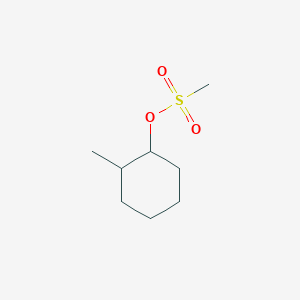
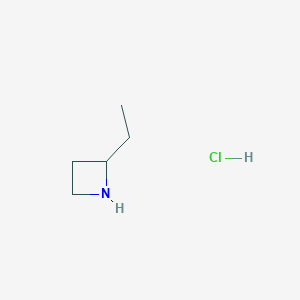
![5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2976755.png)
![1-{[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine](/img/structure/B2976764.png)